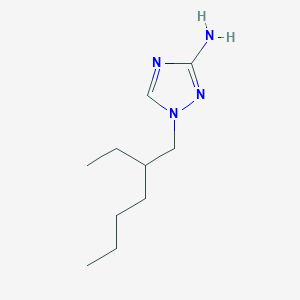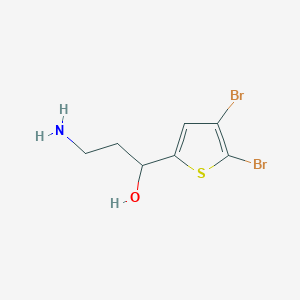![molecular formula C9H19NO B13159390 1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyl-propan-1-ol](/img/structure/B13159390.png)
1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyl-propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyl-propan-1-ol is a compound with a unique structure that includes a cyclopropyl ring and an aminomethyl group.
Preparation Methods
The synthesis of 1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyl-propan-1-ol typically involves the following steps:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts .
Chemical Reactions Analysis
1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyl-propan-1-ol undergoes various chemical reactions:
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major products formed from these reactions include ketones, aldehydes, alcohols, and substituted amines .
Scientific Research Applications
1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyl-propan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyl-propan-1-ol involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.
Receptor Binding: It can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyl-propan-1-ol can be compared with other similar compounds, such as:
[1-(Aminomethyl)cyclopropyl]methanol: This compound has a similar structure but lacks the dimethyl groups, which can affect its reactivity and applications.
1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethylpropan-1-one: This compound has a ketone group instead of a hydroxyl group, leading to different chemical properties and reactivity.
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclopropyl]-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-8(2,3)7(11)9(6-10)4-5-9/h7,11H,4-6,10H2,1-3H3 |
InChI Key |
QITNKWABOFIGRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1(CC1)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


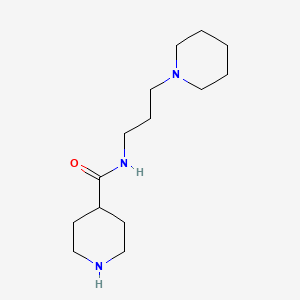
![5-[(Propan-2-yl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B13159311.png)
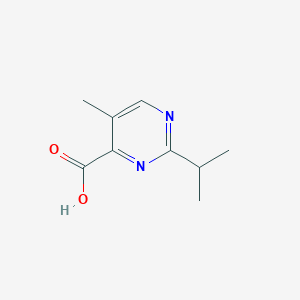
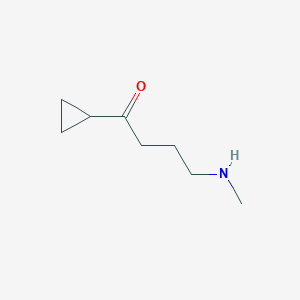
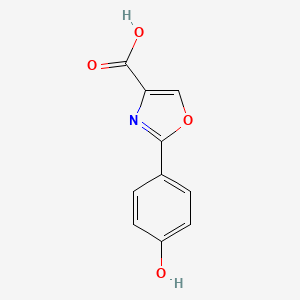
![1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B13159348.png)
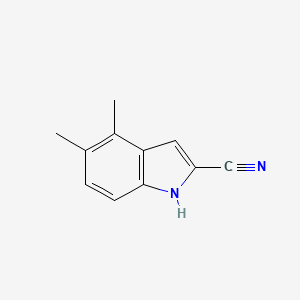
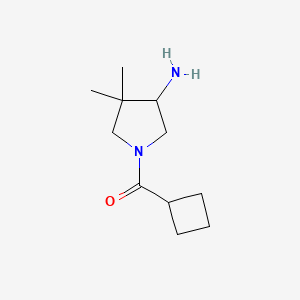
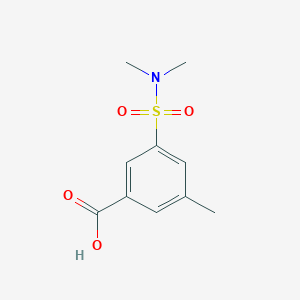
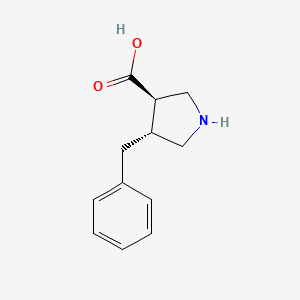
![6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol](/img/structure/B13159382.png)
![tert-Butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate](/img/structure/B13159389.png)
